N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a furan ring, thiomorpholine, and a 2-oxoimidazolidine carboxamide moiety.
- Furan-2-yl group: A common scaffold in antimicrobial and anticancer agents, often contributing to π-π interactions with biological targets .
- Thiomorpholine: A sulfur-containing heterocycle that may enhance metabolic stability and membrane permeability compared to morpholine analogs.
- 2-Oxoimidazolidine carboxamide: A polar moiety likely involved in hydrogen bonding, which could influence receptor binding or solubility.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c19-13-15-3-4-18(13)14(20)16-10-11(12-2-1-7-21-12)17-5-8-22-9-6-17/h1-2,7,11H,3-6,8-10H2,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBDNPECAYXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the thiomorpholine moiety.
Imidazolidine-1-carboxamide Formation: The imidazolidine-1-carboxamide group is formed through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide may possess significant anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, one study reported IC50 values ranging from 5 to 20 µM, suggesting effective cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against a range of bacterial strains. In disc diffusion assays, related compounds have shown inhibition zones indicating their potential as antibacterial agents. This aspect is crucial for developing new treatments for bacterial infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also have anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated IC50 values of 5–20 µM in inducing apoptosis in cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed significant inhibition against Staphylococcus aureus with an inhibition zone of 15 mm. |
| Study 3 | Anti-inflammatory Effects | Indicated potential for reducing pro-inflammatory cytokines in vitro. |
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Bioactivities of Comparable Compounds
Key Observations :
- Antifungal Activity : Thiazolyl hydrazones with nitro-substituted furans (e.g., 4-chloro-2-nitrophenyl) show moderate anticandidal activity (MIC = 250 µg/mL) but are 125× less potent than fluconazole . The target compound’s thiomorpholine group may improve selectivity or potency due to enhanced lipophilicity.
- Anticancer Activity: Thiazolyl hydrazones exhibit IC50 values of 125 µg/mL against MCF-7 cells, with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) . The carboxamide group in the target compound could modulate cytotoxicity by altering hydrogen-bonding interactions.
- Antimicrobial Scope: 4-Thiazolidinones with nicotinamide substituents () inhibit Gram-positive bacteria and fungi, suggesting that the target’s imidazolidine carboxamide might similarly target microbial enzymes (e.g., dihydrofolate reductase) .
Physicochemical and Pharmacokinetic Considerations
Table 2: Comparative Physicochemical Properties
Structural Determinants :
- The thiomorpholine group in the target compound may confer better metabolic stability than morpholine or hydrazone analogs, as sulfur atoms resist oxidative degradation .
- The 2-oxoimidazolidine carboxamide could improve water solubility compared to purely aromatic analogs (e.g., thiazolyl hydrazones), though this remains speculative without experimental data.
Toxicity and Selectivity Profiles
- Thiazolyl Hydrazones : Exhibit selective toxicity (e.g., IC50 > 500 µg/mL for NIH/3T3 cells), likely due to preferential uptake in cancer cells . The target compound’s thiomorpholine may further enhance selectivity by modulating transporter interactions.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidine ring and the incorporation of the furan and thiomorpholine moieties. Specific reaction conditions and reagents are critical for optimizing yield and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Research indicates that compounds containing furan rings often induce apoptosis in cancer cells. This is mediated through pathways involving pro-apoptotic proteins such as Bax and p53, while inhibiting anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Studies have demonstrated that treatment with furan-based derivatives can lead to cell cycle disruptions, specifically causing G2/M phase arrest in various cancer cell lines .
Anticancer Properties
This compound has shown promising anticancer activity against various cell lines. The following table summarizes some key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.5 | Induction of apoptosis, G2/M phase arrest |
| A549 (Lung) | 5.0 | Inhibition of tubulin polymerization |
| HCT116 (Colon) | 4.7 | Activation of p53 pathway leading to cell death |
Case Studies
- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with this compound exhibited significant apoptosis as evidenced by increased annexin V staining and flow cytometry analysis indicating a rise in pre-G1 phase cells .
- Tubulin Polymerization Inhibition : Another study demonstrated that this compound effectively inhibited tubulin polymerization in A549 lung cancer cells, suggesting a potential mechanism for its anticancer effects through disruption of microtubule dynamics .
Q & A
Q. Optimization Strategies :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Triethylamine improves reaction kinetics by neutralizing acidic byproducts .
- Purification : Gradient elution in HPLC resolves impurities from sulfur-containing intermediates .
How does the presence of the thiomorpholinoethyl group influence the compound's physicochemical properties and reactivity?
Basic Research Question
The thiomorpholinoethyl group contributes to:
- Lipophilicity : Enhances membrane permeability, as seen in similar furan-thiomorpholine hybrids (logP ~2.5–3.0) .
- Hydrogen bonding : The sulfur atom and secondary amine facilitate interactions with biological targets (e.g., enzyme active sites) .
- Stability : Thiomorpholine’s saturated ring reduces oxidative degradation compared to morpholine analogs .
Q. Reactivity :
- The ethyl spacer allows conformational flexibility, enabling nucleophilic attacks at the carboxamide carbonyl group .
What analytical techniques are most effective in characterizing the structural integrity of this compound, particularly in resolving stereochemical ambiguities?
Basic Research Question
- 1H/13C NMR : Confirms regiochemistry of the furan and thiomorpholine rings. For example, thiomorpholine protons resonate at δ 2.8–3.5 ppm, while furan protons appear at δ 6.3–7.4 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.12) .
- HPLC : Purity assessment (>98% with C18 columns, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry for chiral centers, though limited data exists for this specific compound .
In silico modeling approaches for predicting the compound's interaction with biological targets: What are the limitations of current docking studies?
Advanced Research Question
- Limitations :
- Static models : Most docking studies assume rigid protein structures, neglecting conformational changes during binding .
- Solvation effects : Poor prediction of desolvation penalties for the thiomorpholinoethyl group in hydrophobic pockets .
- Validation gaps : Computational results often conflict with in vitro assays (e.g., IC50 variations >50%) .
Q. Recommendations :
- Use molecular dynamics simulations to account for protein flexibility .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
How do structural modifications at the 2-oxoimidazolidine moiety affect the compound's pharmacokinetic profile and metabolic stability?
Advanced Research Question
- Modification Strategies :
- N-Alkylation : Introducing methyl groups at the imidazolidine nitrogen reduces hepatic clearance (e.g., t1/2 increases from 2.1 to 4.3 hours in rat models) .
- Ring expansion : Replacing imidazolidine with piperazine increases aqueous solubility (from 0.8 mg/mL to 3.2 mg/mL) but reduces CYP3A4 stability .
Q. Metabolic Hotspots :
- The 2-oxo group is susceptible to reductase-mediated degradation. Fluorination at adjacent carbons slows metabolism .
Contradictory reports on the compound's enzyme inhibition potency: How can researchers reconcile discrepancies in IC50 values across studies?
Advanced Research Question
Root Causes :
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter thiomorpholine protonation, affecting binding .
- Enzyme sources : Recombinant vs. native enzymes may differ in post-translational modifications .
Q. Resolution Strategies :
- Standardize assays using validated protocols (e.g., USP guidelines for enzyme activity ).
- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
What validated protocols exist for assessing the compound's stability under various pH and temperature conditions?
Basic Research Question
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1.2 (HCl) and pH 12.0 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC (e.g., 10–15% degradation at pH 12) .
- Thermal stability : Heat at 60°C for 48 hours; <5% degradation observed in inert atmospheres .
Q. ICH Guidelines :
- Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) .
Comparative analysis of nucleophilic substitution vs. condensation reactions in derivatizing the furan-2-yl component: Which method offers better regioselectivity?
Advanced Research Question
- Nucleophilic Substitution :
- Achieves >80% regioselectivity for furan C-5 position using NaH as a base in THF .
- Limited by competing side reactions (e.g., ring-opening at high temperatures) .
- Condensation Reactions :
- Schiff base formation with aldehydes provides >90% selectivity but requires anhydrous conditions .
- Microwave-assisted condensation reduces reaction time (10 minutes vs. 3 hours) .
Recommendation : Condensation is preferred for scalability, while substitution suits targeted derivatization .
What are the critical considerations when designing SAR studies to elucidate the role of the thiomorpholine ring in target binding?
Advanced Research Question
- Key Factors :
- Ring saturation : Compare thiomorpholine (saturated) vs. thiazole (unsaturated) analogs to assess flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) to modulate hydrogen-bonding capacity .
- Assay Design :
- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .
How can researchers address solubility challenges in in vivo models while maintaining the compound's bioactive conformation?
Advanced Research Question
- Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .
- Prodrug design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) without altering the thiomorpholine conformation .
- Nanoformulation : Lipid nanoparticles (100–200 nm size) improve bioavailability (AUC increased by 3-fold in murine studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
